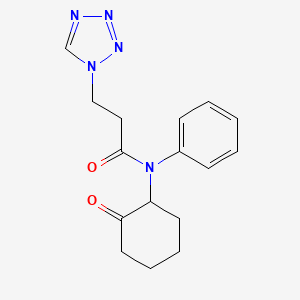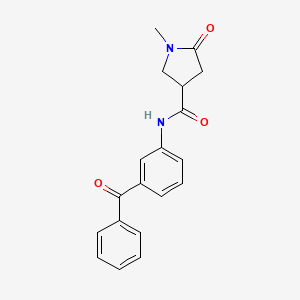![molecular formula C23H17BrN4O2 B14943484 (5Z)-3-[2-(1H-benzimidazol-2-yl)ethyl]-2-(3-bromophenyl)-5-(furan-2-ylmethylidene)-3,5-dihydro-4H-imidazol-4-one](/img/structure/B14943484.png)
(5Z)-3-[2-(1H-benzimidazol-2-yl)ethyl]-2-(3-bromophenyl)-5-(furan-2-ylmethylidene)-3,5-dihydro-4H-imidazol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYL]-2-(3-BROMOPHENYL)-4-[(Z)-1-(2-FURYL)METHYLIDENE]-1H-IMIDAZOL-5-ONE is a complex organic compound that features a benzimidazole moiety, a bromophenyl group, and a furan ring. This compound is of interest due to its potential pharmacological activities and its structural complexity, which makes it a valuable subject for synthetic and mechanistic studies.
Preparation Methods
The synthesis of 1-[2-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYL]-2-(3-BROMOPHENYL)-4-[(Z)-1-(2-FURYL)METHYLIDENE]-1H-IMIDAZOL-5-ONE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the benzimidazole core, which can be achieved by the condensation of o-phenylenediamine with formic acid or its equivalents . . Industrial production methods may employ similar synthetic routes but are optimized for scale, yield, and cost-effectiveness.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The benzimidazole moiety can be oxidized under specific conditions to form N-oxides.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Condensation: The furan ring can participate in condensation reactions with aldehydes or ketones to form various derivatives.
Scientific Research Applications
1-[2-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYL]-2-(3-BROMOPHENYL)-4-[(Z)-1-(2-FURYL)METHYLIDENE]-1H-IMIDAZOL-5-ONE has several scientific research applications:
Chemistry: It serves as a model compound for studying the reactivity and stability of benzimidazole derivatives.
Industry: It can be used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[2-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYL]-2-(3-BROMOPHENYL)-4-[(Z)-1-(2-FURYL)METHYLIDENE]-1H-IMIDAZOL-5-ONE involves its interaction with various molecular targets. The benzimidazole moiety can bind to DNA and proteins, disrupting their normal function. The bromophenyl group may enhance the compound’s binding affinity to specific enzymes or receptors, while the furan ring can participate in redox reactions, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
Similar compounds include other benzimidazole derivatives, such as:
1-(1H-BENZIMIDAZOL-2-YL)-3-(SUBSTITUTED)-2-PROPEN-1-ONE: Known for its anticancer activity.
1-(1H-BENZIMIDAZOL-2-YL)-3-(4-SUBSTITUTED PHENYL) PROP-2-EN-1-ONE: Evaluated for its anticancer activity against various cell lines.
1-{(1-(2-SUBSTITUTED BENZYL)-1H-BENZO[D]IMIDAZOL-2-YL) METHYL}-3-ARYLTHIOUREAS: Screened for anticonvulsant activity.
The uniqueness of 1-[2-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYL]-2-(3-BROMOPHENYL)-4-[(Z)-1-(2-FURYL)METHYLIDENE]-1H-IMIDAZOL-5-ONE lies in its combination of the benzimidazole, bromophenyl, and furan moieties, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C23H17BrN4O2 |
|---|---|
Molecular Weight |
461.3 g/mol |
IUPAC Name |
(5Z)-3-[2-(1H-benzimidazol-2-yl)ethyl]-2-(3-bromophenyl)-5-(furan-2-ylmethylidene)imidazol-4-one |
InChI |
InChI=1S/C23H17BrN4O2/c24-16-6-3-5-15(13-16)22-27-20(14-17-7-4-12-30-17)23(29)28(22)11-10-21-25-18-8-1-2-9-19(18)26-21/h1-9,12-14H,10-11H2,(H,25,26)/b20-14- |
InChI Key |
LBUUPWXTDDBGCH-ZHZULCJRSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)NC(=N2)CCN3C(=N/C(=C\C4=CC=CO4)/C3=O)C5=CC(=CC=C5)Br |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CCN3C(=NC(=CC4=CC=CO4)C3=O)C5=CC(=CC=C5)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B14943407.png)
![1-(2,4-dichlorophenyl)-7,8-dimethyl-3-(pyridin-3-ylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B14943414.png)
![N-[7-(1-hydroxybutyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2-iodobenzamide](/img/structure/B14943420.png)
![2,4-Dichloro-6-[(1,2,4-triazol-4-ylamino)methyl]phenol](/img/structure/B14943427.png)
![2-[4-(4-Methoxyphenyl)piperazin-1-yl]-6-(3-methylbutyl)pyrimidin-4-ol](/img/structure/B14943441.png)

![3-[(2-phenoxyethyl)sulfanyl]-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole](/img/structure/B14943447.png)
![4-[(4-ethoxyphenyl)carbonyl]-3-hydroxy-1-(2-hydroxyethyl)-5-(4-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14943458.png)
![2-[3-(5-Bromo-2-thienyl)[1,2,4]triazolo[3,4-B][1,3,4]thiadiazol-6-YL]-4-methyl-1,3-oxazole](/img/structure/B14943460.png)

![3-(4-{[6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]amino}phenyl)-3-ethylpiperidine-2,6-dione](/img/structure/B14943477.png)
![N-[4,5-bis(4-methoxyphenyl)-1,2-oxazol-3-yl]acetamide](/img/structure/B14943485.png)
![2-(4-chloro-2-methylphenoxy)-N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]propanamide](/img/structure/B14943492.png)
![N-(2-[(Isopropylcarbamoyl)amino]-6-methylphenyl)-2,2-dimethylpropanamide](/img/structure/B14943495.png)
